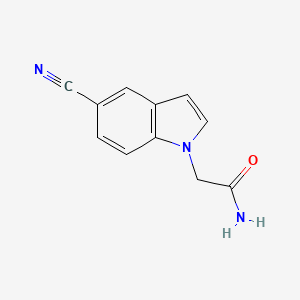

2-(5-cyano-1H-indol-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

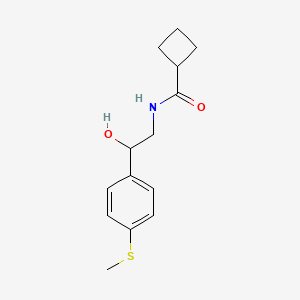

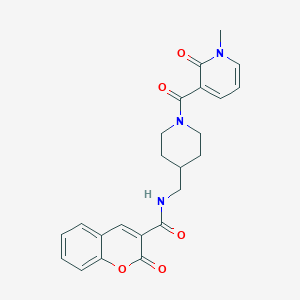

“2-(5-cyano-1H-indol-1-yl)acetamide” is a compound that belongs to the class of organic compounds known as 3-alkylindoles . It has a molecular formula of C3H4N2O .

Synthesis Analysis

The synthesis of “this compound” and similar compounds can be carried out in several ways. One of the most versatile and economical methods involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .Molecular Structure Analysis

The molecular structure of “this compound” can be viewed using Java or Javascript .Chemical Reactions Analysis

“this compound” and similar compounds are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Scientific Research Applications

Synthesis and Biological Activity

- A study by (Attaby et al., 2007) synthesized derivatives of 2-cyanoethanthioamide, including compounds with 1H-indole structures, and evaluated their antimicrobial activity. This demonstrates the potential of such compounds in developing new antimicrobial agents.

Molecular Docking and Anti-inflammatory Applications

- Research by (Al-Ostoot et al., 2020) involved the synthesis of new indole acetamide derivatives and their evaluation for anti-inflammatory activity through molecular docking analysis. This indicates the role of such compounds in drug development for inflammation-related disorders.

Structural Analysis and Hydrogen Bonding

- The work of (Helliwell et al., 2011) analyzed the crystal structure of a related compound, emphasizing the significance of hydrogen bonding in stabilizing its structure. This insight is crucial for understanding the physical properties of similar compounds.

Cytotoxic Activity in Cancer Research

- A study by (Modi et al., 2011) synthesized derivatives of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide and evaluated their cytotoxic activity against cancer cell lines, highlighting their potential in cancer treatment research.

Antiplasmodial Properties and Molecular Docking

- (Mphahlele et al., 2017) synthesized novel N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides and evaluated their in vitro antiplasmodial properties, providing insights into the use of these compounds in malaria research.

Enhancement in Polymer Technology

- (Fahim & Abu-El Magd, 2021) explored the use of a related compound in enhancing molecular imprinted polymer as organic fillers, indicating the compound's utility in advanced materials research.

Antitumor Activity

- Research by (Albratty et al., 2017) involved the synthesis of novel derivatives and their evaluation for antitumor activity, suggesting applications in oncological research.

Mechanism of Action

Target of Action

2-(5-Cyano-1H-indol-1-yl)acetamide, an indole derivative, is known to interact with multiple receptors . Indole derivatives have been found in many important synthetic drug molecules and have shown a broad spectrum of biological activities . .

Mode of Action

The mode of action of indole derivatives generally involves binding with high affinity to their targets, leading to various biological responses

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways, leading to a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Result of Action

Indole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that “2-(5-cyano-1H-indol-1-yl)acetamide” and similar compounds could have potential applications in the development of new therapeutic agents.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-(5-cyano-1H-indol-1-yl)acetamide are largely influenced by its indole nucleus, which binds with high affinity to multiple receptors This allows it to interact with a variety of enzymes, proteins, and other biomolecules

Cellular Effects

Indole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

properties

IUPAC Name |

2-(5-cyanoindol-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c12-6-8-1-2-10-9(5-8)3-4-14(10)7-11(13)15/h1-5H,7H2,(H2,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFLJITUNDPVNRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2CC(=O)N)C=C1C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9H-Fluoren-9-ylmethyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate;hydrochloride](/img/structure/B2882174.png)

![(2-Amino-1-bicyclo[2.2.1]heptanyl)methanol;hydrochloride](/img/structure/B2882176.png)

![4-benzoyl-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2882189.png)

![3-(2-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one](/img/structure/B2882191.png)

![6-[4-(Dimethylamino)phenyl]-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2882195.png)